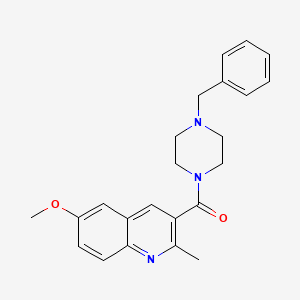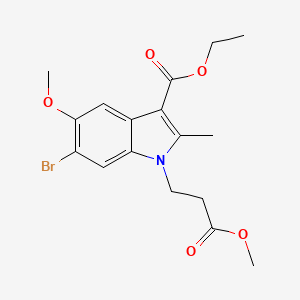
(4-BENZYLPIPERAZINO)(6-METHOXY-2-METHYL-3-QUINOLYL)METHANONE
Overview
Description
3-[(4-Benzylpiperazin-1-yl)carbonyl]-6-methoxy-2-methylquinoline is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with a benzylpiperazine moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BENZYLPIPERAZINO)(6-METHOXY-2-METHYL-3-QUINOLYL)METHANONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the quinoline ring using methyl iodide and a base such as potassium carbonate.
Attachment of the Benzylpiperazine Moiety: The benzylpiperazine moiety can be attached through a nucleophilic substitution reaction. This involves the reaction of the quinoline derivative with benzylpiperazine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Benzylpiperazin-1-yl)carbonyl]-6-methoxy-2-methylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylpiperazine moiety, where the benzyl group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the substituent introduced.
Scientific Research Applications
3-[(4-Benzylpiperazin-1-yl)carbonyl]-6-methoxy-2-methylquinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4-BENZYLPIPERAZINO)(6-METHOXY-2-METHYL-3-QUINOLYL)METHANONE involves its interaction with specific molecular targets in biological systems. The benzylpiperazine moiety is known to interact with various receptors and enzymes, potentially inhibiting their activity. The quinoline core can intercalate with DNA, disrupting its function and leading to antimicrobial effects . The exact pathways and molecular targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: This compound shares the benzylpiperazine moiety and exhibits similar antimicrobial properties.
3-(4-Benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)-2-phenylpropan-1-one: Another compound with a benzylpiperazine moiety, known for its anti-inflammatory and analgesic activities.
Uniqueness
3-[(4-Benzylpiperazin-1-yl)carbonyl]-6-methoxy-2-methylquinoline is unique due to its specific combination of functional groups, which confer a distinct set of chemical and biological properties. Its quinoline core, combined with the benzylpiperazine moiety, allows for a wide range of interactions with biological targets, making it a versatile compound in scientific research.
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-(6-methoxy-2-methylquinolin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-17-21(15-19-14-20(28-2)8-9-22(19)24-17)23(27)26-12-10-25(11-13-26)16-18-6-4-3-5-7-18/h3-9,14-15H,10-13,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZMGDWDMKZUHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=C(C=CC2=N1)OC)C(=O)N3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 1-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylate](/img/structure/B4320373.png)
![ETHYL 2-({7-[(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)ACETATE](/img/structure/B4320381.png)
![ETHYL 2-[4-(2-{[(2-FLUOROPHENYL)CARBAMOYL]METHYL}-2H-1,2,3,4-TETRAZOL-5-YL)PHENOXY]ACETATE](/img/structure/B4320391.png)
![METHYL 2-(2-{5-[4-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDO)BENZOATE](/img/structure/B4320396.png)
![2-{[7-(2-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B4320402.png)
![2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-(5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL)ACETAMIDE](/img/structure/B4320411.png)
![1-[(2-chloro-5-nitrophenyl)sulfonyl]-2-methyl-2,3-dihydro-1H-indole](/img/structure/B4320419.png)
![1-{[1,1'-BIPHENYL]-4-YLOXY}-3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPAN-2-OL](/img/structure/B4320422.png)

![ETHYL 4-({6-BROMO-5-METHOXY-2-[(4-METHOXYPHENOXY)METHYL]-1-METHYL-1H-INDOL-3-YL}CARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE](/img/structure/B4320433.png)
METHANONE](/img/structure/B4320435.png)
![2-{4-[5-(BENZYLOXY)-3-METHYL-1H-INDOLE-2-CARBONYL]PIPERAZIN-1-YL}ACETONITRILE](/img/structure/B4320443.png)
![ETHYL 3-{2-[5-(4-METHANESULFONYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}BENZOATE](/img/structure/B4320455.png)
![2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[3-(MORPHOLIN-4-YL)PROPYL]ACETAMIDE](/img/structure/B4320468.png)
